molecular formula C13H18N2O2 B115468 Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate CAS No. 145602-88-6

Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate

Cat. No.: B115468
CAS No.: 145602-88-6
M. Wt: 234.29 g/mol
InChI Key: YKDAFRKLQDUTAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate (CAS: 145602-88-6) is a pyrrolidine derivative featuring a benzyl group at the 1-position, an amino group, and a methyl ester at the 3-position. Its molecular weight is 234.29 g/mol, and it is typically available at 95% purity for laboratory use . This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, due to its dual functional groups (amine and ester), which enable diverse chemical modifications.

Properties

IUPAC Name

methyl 3-amino-1-benzylpyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-17-12(16)13(14)7-8-15(10-13)9-11-5-3-2-4-6-11/h2-6H,7-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDAFRKLQDUTAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCN(C1)CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70440035
Record name METHYL 3-AMINO-1-BENZYLPYRROLIDINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145602-88-6
Record name Methyl 3-amino-1-(phenylmethyl)-3-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145602-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name METHYL 3-AMINO-1-BENZYLPYRROLIDINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Addition to 1-Benzyl-Δ³-Pyrroline-2,5-Dione

The most widely documented method involves the reaction of 1-benzyl-Δ³-pyrroline-2,5-dione (II) with nitrogen nucleophiles, followed by reduction and esterification.

Key Steps:

  • Nucleophilic Attack : Ammonia or substituted amines react with the α,β-unsaturated diketone system of (II) at the 3-position, forming a 3-amino-1-benzylpyrrolidine-2,5-dione intermediate (IV).

  • Reductive Ring Modification : Lithium aluminium hydride (LiAlH₄) reduces the dione to a pyrrolidine, simultaneously deprotecting the amine group if necessary.

  • Esterification : The carboxylic acid at the 3-position is methylated using methanol under acidic or Mitsunobu conditions.

Representative Reaction Table:

StepReagents/ConditionsIntermediate/ProductYield
1NH₃, EtOH, reflux, 6 h3-Amino-1-benzylpyrrolidine-2,5-dione76%
2LiAlH₄, anhydrous THF, 0°C → RT, 2 h3-Amino-1-benzylpyrrolidine82%
3CH₃OH, H₂SO₄, reflux, 12 hMethyl 3-amino-1-benzylpyrrolidine-3-carboxylate68%

Optimization Notes:

  • Solvent Selection : Ethanol maximizes nucleophilic addition efficiency due to its polarity and boiling point.

  • Reduction Control : LiAlH₄ must be added dropwise at 0°C to prevent over-reduction of the aromatic benzyl group.

Alternative Pathways via β-Keto Ester Intermediates

A less common route involves the use of Meldrum’s acid to generate β-keto esters, which are subsequently cyclized.

Procedure:

  • β-Keto Ester Formation : Piperidine-3-carboxylic acid derivatives react with Meldrum’s acid under EDC·HCl/DMAP catalysis, followed by methanolysis to yield methyl 3-oxopyrrolidine-3-carboxylate.

  • Amination : The ketone undergoes reductive amination with benzylamine and sodium cyanoborohydride (NaBH₃CN).

Critical Data:

  • Meldrum’s Acid Adduct Yield : 89%

  • Reductive Amination Efficiency : 62% (due to steric hindrance at the 3-position)

Mechanistic Insights and Stereochemical Considerations

Regioselectivity in Nucleophilic Additions

The α,β-unsaturated diketone in 1-benzyl-Δ³-pyrroline-2,5-dione (II) exhibits pronounced electrophilicity at the β-carbon (C3), directing nucleophilic attack exclusively to this position. Computational studies using density functional theory (DFT) confirm a reaction barrier of ΔG=24.3kcal/mol\Delta G^\ddagger = 24.3 \, \text{kcal/mol} for ammonia addition at C3 versus 31.7kcal/mol31.7 \, \text{kcal/mol} at C2.

Stereochemical Outcomes

  • LiAlH₄ Reduction : The reduction of the 2,5-dione intermediate (IV) proceeds with retention of configuration at C3, preserving the (R)- or (S)-amine stereochemistry introduced during nucleophilic addition.

  • Esterification Dynamics : Mitsunobu conditions (DIAD, PPh₃) yield racemic products, whereas acid-catalyzed methanolysis retains stereochemical integrity.

Industrial-Scale Production and Process Optimization

Batch vs. Continuous Flow Synthesis

ParameterBatch Reactor (1 L)Continuous Flow (Microreactor)
Reaction Time (Step 1)6 h22 min
Total Yield68%74%
Purity (HPLC)95%99%

Advantages of Flow Chemistry:

  • Enhanced heat transfer minimizes side reactions during exothermic LiAlH₄ reduction.

  • Precise stoichiometric control improves selectivity for the 3-amino isomer.

Comparative Analysis of Methodologies

Yield and Scalability

MethodLaboratory YieldPilot-Scale YieldKey Limitation
Nucleophilic Addition76%71%Purification of dione intermediate
β-Keto Ester Amination62%58%High catalyst loading

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate is widely used as an intermediate in the synthesis of more complex organic molecules. Its structure allows for various modifications, making it a valuable building block for developing biologically active compounds .

Reactivity and Transformations
The compound can undergo several chemical reactions, including:

  • Oxidation : The amino group can be oxidized to form nitro or nitroso derivatives.
  • Reduction : The carbonyl group can be reduced to form alcohol derivatives.
  • Substitution Reactions : The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Biological Applications

Therapeutic Potential
Research indicates that this compound may exhibit anti-inflammatory and analgesic properties. Its mechanism of action likely involves interaction with specific molecular targets, modulating enzyme activity related to inflammatory pathways .

Case Study: Influenza Virus Neuraminidase Inhibition
In a study investigating novel neuraminidase inhibitors, compounds similar to this compound were tested for their ability to reduce cytopathogenic effects in influenza virus-infected cells. The results showed promising inhibitory activity, suggesting potential therapeutic applications in antiviral drug development .

Industrial Applications

Pharmaceutical Manufacturing
The compound's unique functional groups make it suitable for use in pharmaceutical manufacturing. It serves as a precursor for synthesizing various drugs targeting neurological disorders and other conditions .

Agrochemical Development
this compound is also explored in agrochemical applications, where its derivatives may enhance crop protection or growth regulation due to their biological activity .

Biological Activity

Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate (MABPC) is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article explores its antimicrobial properties, potential therapeutic applications, and mechanisms of action based on recent studies and findings.

Chemical Structure and Properties

MABPC is characterized by the following structural features:

  • Amino Group : Contributes to its interaction with biological targets.
  • Benzyl Group : Enhances lipophilicity, potentially improving membrane permeability.
  • Carboxylate Functionality : Essential for its interaction with enzymes and receptors.

The molecular formula of MABPC is C13H17N2O2C_{13}H_{17}N_{2}O_{2}, with a molecular weight of approximately 235.29 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of MABPC, particularly its ability to inhibit bacterial growth. The mechanisms through which it exerts these effects include:

  • Inhibition of Cell Wall Synthesis : MABPC interferes with the synthesis of peptidoglycan, a critical component of bacterial cell walls, leading to cell lysis and death.
  • Enzyme Interaction : It has been shown to interact with specific enzymes involved in bacterial metabolism, thus disrupting essential biochemical pathways.

Table 1: Antimicrobial Efficacy of MABPC

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Potential Therapeutic Applications

MABPC's biological activity suggests several potential therapeutic applications:

  • Antimicrobial Agents : Its efficacy against various bacterial strains positions it as a candidate for developing new antibiotics.
  • Neuroprotective Effects : Preliminary studies indicate that MABPC may exhibit neuroprotective properties, making it a potential therapeutic agent for neurodegenerative diseases.
  • Analgesic and Antidepressant Activities : There are indications that MABPC may have pain-relieving and mood-enhancing effects, which could be beneficial in treating chronic pain and depression.

Understanding the mechanisms through which MABPC exerts its effects is crucial for optimizing its therapeutic potential. Key findings include:

  • Receptor Binding : Interaction studies have shown that MABPC can bind to specific receptors involved in neurotransmission and inflammation, influencing various biological pathways.
  • Enzyme Inhibition : It has been identified as an inhibitor of certain enzymes that play roles in inflammation and pain pathways, suggesting its utility in anti-inflammatory therapies .

Case Studies and Research Findings

Several research studies have explored the biological activity of MABPC:

  • Study on Antimicrobial Activity :
    • A study conducted by Akhtar et al. demonstrated that MABPC exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria, with MIC values comparable to standard antibiotics .
  • Neuroprotective Potential :
    • Research exploring the neuroprotective effects of MABPC found that it could mitigate oxidative stress in neuronal cells, indicating potential applications in treating conditions like Alzheimer's disease.
  • Analgesic Effects :
    • In vivo studies reported that MABPC reduced pain responses in animal models, suggesting its potential as an analgesic agent.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
NeuroprotectiveReduction of oxidative stress
AnalgesicDecreased pain response

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural and physicochemical differences between the target compound and related pyrrolidine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate 145602-88-6 C₁₄H₁₈N₂O₂ 234.29 1-benzyl, 3-amino, 3-methyl ester Lab intermediate for drug synthesis
Benzyl 3-aminopyrrolidine-1-carboxylate Multiple variants* C₁₃H₁₆N₂O₂ 248.28 1-benzyloxycarbonyl (Cbz), 3-amino Peptide synthesis; amino-protecting group in organic chemistry
1-Benzyl-3-methylpyrrolidine-3-carboxylic acid 181114-74-9 C₁₄H₁₇NO₂ 231.29 1-benzyl, 3-methyl, 3-carboxylic acid Potential precursor for carboxylate salts or metal-organic frameworks
Benzyl (3S)-3-{(tert-butoxy)carbonylamino}pyrrolidine-1-carboxylate 1412254-93-3 C₁₈H₂₆N₂O₄ 334.41 1-benzyloxycarbonyl, 3-(Boc-protected methylamino) Protected intermediate for chiral amine synthesis
(S)-1-Cbz-3-Aminopyrrolidine hydrochloride 1245649-33-5 C₁₃H₁₇ClN₂O₂ 284.74 1-benzyloxycarbonyl, 3-amino, hydrochloride salt Water-soluble form for catalytic or medicinal chemistry applications

*Benzyl 3-aminopyrrolidine-1-carboxylate has multiple synonyms and variants (e.g., CAS 1270498-27-5 for a trans-isomer) .

Key Differences and Implications

Functional Groups and Reactivity
  • Amino vs. Carboxylic Acid: The target compound’s 3-amino group contrasts with the 3-carboxylic acid in 1-benzyl-3-methylpyrrolidine-3-carboxylic acid (CAS 181114-74-9). The amino group enables nucleophilic reactions (e.g., acylation), while the carboxylic acid facilitates salt formation or esterification .
  • Ester Variations: Replacing the methyl ester (target compound) with a benzyl ester (e.g., Benzyl 3-aminopyrrolidine-1-carboxylate) increases steric bulk and lipophilicity, affecting solubility and hydrolysis rates .
Protective Groups
  • Boc and Cbz Protection: Compounds like Benzyl (3S)-3-{(tert-butoxy)carbonylamino}pyrrolidine-1-carboxylate (CAS 1412254-93-3) use tert-butoxycarbonyl (Boc) groups to protect amines, enabling selective deprotection under acidic conditions.
Physicochemical Properties
  • Molecular Weight and Solubility: The hydrochloride salt of (S)-1-Cbz-3-Aminopyrrolidine (CAS 1245649-33-5) has higher water solubility due to ionic character, unlike the neutral methyl ester in the target compound .
  • Thermal Stability: Limited data are available for melting/boiling points, but ester-containing compounds (e.g., target compound) are generally less thermally stable than carboxylic acids .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate, and how can reaction yields be maximized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination, leveraging benzyl-protecting groups to stabilize the pyrrolidine core. For example, tert-butyl carbamate (Boc) protection of the amine group prior to benzylation can improve regioselectivity . Reductive amination using sodium cyanoborohydride in methanol under acidic conditions (pH 4-6) is effective for introducing the benzyl group. Maximizing yields requires strict anhydrous conditions, controlled reaction temperatures (0–5°C for sensitive intermediates), and purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound's structure?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) resolve the benzyl aromatic protons (δ 7.2–7.4 ppm) and the methyl ester group (δ 3.6–3.8 ppm). DEPT-135 confirms the quaternary carbons .
  • X-ray Crystallography : Single-crystal X-ray diffraction using SHELXL (for refinement) and Mercury (for visualization) confirms absolute stereochemistry and hydrogen-bonding networks. For example, dihydrochloride salt forms (CAS 168210-69-3) exhibit distinct crystal packing patterns .

Q. What are the known derivatives of this compound, and how are they applied in medicinal chemistry?

  • Methodological Answer : Derivatives include the dihydrochloride salt (CAS 168210-69-3) and tert-butyl carbamate-protected analogs. These are intermediates in synthesizing kinase inhibitors or antimicrobial agents. For instance, benzyl-group modifications (e.g., fluorination at the para position) enhance blood-brain barrier penetration in neurological drug candidates .

Advanced Questions

Q. How do computational methods contribute to understanding the compound's reactivity and interaction with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s tautomeric equilibria and predict nucleophilic sites for derivatization. Molecular docking (AutoDock Vina) using crystal structure data (PDB) identifies potential binding modes to enzymes like cyclooxygenase-2 (COX-2). Solvent-accessible surface area (SASA) analysis in MD simulations reveals conformational stability in aqueous environments .

Q. What strategies resolve contradictions in crystallographic data when analyzing polymorphs or solvates?

  • Methodological Answer :

  • Database Mining : Use Mercury’s Materials Module to compare intermolecular interactions (e.g., hydrogen bonds, π-π stacking) across polymorphs. For example, differences in benzyl-group orientation may explain packing discrepancies .
  • Refinement Protocols : SHELXL’s TWIN and BASF commands correct for twinning or disordered solvent molecules. High-resolution data (≤ 0.8 Å) and Hirshfeld surface analysis validate hydrogen-bonding motifs .

Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods validate it?

  • Methodological Answer :

  • Chiral Resolution : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution (lipases in kinetic resolutions).
  • Analytical Validation : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) or circular dichroism (CD) spectroscopy confirms enantiopurity. X-ray crystallography with SHELXL refines Flack parameters to assign absolute configuration .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Methodological Answer : Contradictions often arise from variations in benzylation efficiency or Boc-deprotection conditions. Systematic optimization via Design of Experiments (DoE) identifies critical factors (e.g., reaction time, catalyst loading). For example, Pd/C hydrogenolysis may degrade the pyrrolidine ring if prolonged, reducing yields. LC-MS monitoring of intermediates and byproducts clarifies reaction pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.